REACTION_CXSMILES
|
[CH2:1]([C:9](O)([OH:14])[C:10]([F:13])([F:12])[F:11])[C:2](O)([OH:7])[C:3]([F:6])([F:5])[F:4].S(=O)(=O)(O)O>>[CH2:1]([C:2]([C:3]([F:4])([F:5])[F:6])=[O:7])[C:9]([C:10]([F:11])([F:13])[F:12])=[O:14]
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C(F)(F)F)(O)O)C(C(F)(F)F)(O)O
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hr at room temperature with a magnetic mixer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
by standing still for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated from each other
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |